![molecular formula C16H17F2N3O3 B2559734 N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 742116-09-2](/img/structure/B2559734.png)
N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Description
N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as Compound X, is a novel small molecule compound that has been developed for its potential use in scientific research. This compound has been synthesized using a unique method that involves the reaction of 3,4-difluoroaniline with 2,4-dioxo-1,3-diazaspiro[4.5]decane-3-carboxylic acid, followed by acetylation.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Innovative synthesis techniques have been developed for compounds with structural similarities, highlighting the versatility of these molecules for further chemical modifications. For instance, the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides demonstrated potential for in vitro antiplasmodial properties, showcasing the methodological advances in crafting compounds for biological activity (Mphahlele, M. M., Mmonwa, M. M., & Choong, Y., 2017).
Chemical Reactions and Interactions
Detailed studies on the reactivity of compounds containing difluorophenyl groups have revealed their potential as precursors for further chemical reactions. For example, the formation of fluorinated 1-Oxaspiro[2.5]octa-4,7-dienes from polyfluorinated cyclohexa-2,5-dienones with diazomethane highlights the reactive versatility of these compounds (Kovtonyuk, V. N., Kobrina, L., Kataeva, O., & Haufe, G., 2005).
Applications in Medicinal Chemistry
Drug Metabolism
Research into the metabolism of substances structurally similar to N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide in biological systems has provided insights into potential drug development pathways. For example, the identification of metabolites of a substance P (neurokinin 1 receptor) antagonist in rat hepatocytes and plasma revealed crucial information on the bioactive transformations these compounds undergo within living organisms (Hop, C., Wang, Y., Kumar, S., et al., 2002).
Antiviral and Antihypertensive Potential
Novel derivatives, such as N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide, have been synthesized and evaluated for their antiviral activity, demonstrating the potential of spiro compounds in developing new antiviral molecules (Apaydın, Ç. B., Loy, B., Stevaert, A., & Naesens, L., 2020). Additionally, studies on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have explored their antihypertensive properties, further underscoring the therapeutic potential of these compounds (Caroon, J., Clark, R., Kluge, A., et al., 1981).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c17-11-5-4-10(8-12(11)18)19-13(22)9-21-14(23)16(20-15(21)24)6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWYZJCHKXUHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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